molecular formula C17H16IN3O6 B14922516 (2-ethoxy-6-iodo-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)acetic acid

(2-ethoxy-6-iodo-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)acetic acid

Cat. No.: B14922516
M. Wt: 485.2 g/mol
InChI Key: OGALYAQBLXZWSG-DJKKODMXSA-N
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Description

(2-ethoxy-6-iodo-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)acetic acid is a complex organic compound with a unique structure that includes an ethoxy group, an iodine atom, a nitrophenyl hydrazone moiety, and a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethoxy-6-iodo-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)acetic acid typically involves multiple steps. One common approach is to start with the iodination of a suitable phenol derivative, followed by the introduction of the ethoxy group through an etherification reaction. The hydrazone formation is achieved by reacting the iodinated phenol with 4-nitrophenylhydrazine under acidic conditions. Finally, the phenoxyacetic acid moiety is introduced through an esterification reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-ethoxy-6-iodo-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl hydrazone moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles through a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl hydrazone moiety can yield nitroso or nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

(2-ethoxy-6-iodo-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes involving hydrazone or nitrophenyl groups.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2-ethoxy-6-iodo-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl hydrazone moiety could play a role in binding to specific proteins or nucleic acids, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-6-iodo-4-{(E)-[(4-nitrophenyl)hydrazono]methyl}phenyl acetate
  • 2-ethoxy-6-iodo-4-{(E)-[(4-nitrophenyl)hydrazono]methyl}phenyl ether

Uniqueness

(2-ethoxy-6-iodo-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the ethoxy group, iodine atom, and nitrophenyl hydrazone moiety distinguishes it from other similar compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C17H16IN3O6

Molecular Weight

485.2 g/mol

IUPAC Name

2-[2-ethoxy-6-iodo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C17H16IN3O6/c1-2-26-15-8-11(7-14(18)17(15)27-10-16(22)23)9-19-20-12-3-5-13(6-4-12)21(24)25/h3-9,20H,2,10H2,1H3,(H,22,23)/b19-9+

InChI Key

OGALYAQBLXZWSG-DJKKODMXSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])I)OCC(=O)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])I)OCC(=O)O

Origin of Product

United States

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